molecular formula C9H9NO3S B599238 1H-Indol-5-yl methanesulfonate CAS No. 128810-31-1

1H-Indol-5-yl methanesulfonate

Cat. No.: B599238
CAS No.: 128810-31-1
M. Wt: 211.235
InChI Key: IAMXTDCFMWTBCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indol-5-yl methanesulfonate typically involves the reaction of indole derivatives with methanesulfonic acid. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indol-5-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated indole derivatives .

Mechanism of Action

The mechanism of action of 1H-Indol-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific indole derivative and its chemical structure.

Comparison with Similar Compounds

1H-Indol-5-yl methanesulfonate can be compared with other indole derivatives such as:

Compared to these compounds, this compound is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .

Biological Activity

1H-Indol-5-yl methanesulfonate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. The methanesulfonate group enhances its solubility and reactivity, making it suitable for various biochemical applications.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

  • Serotonin Receptors : Similar compounds have shown efficacy as agonists for serotonin receptors, particularly the 5-HT1F subtype, which is involved in modulating neurotransmission related to mood and pain perception . This receptor's activation has implications for treating migraine and other serotonin-related disorders.
  • Enzyme Inhibition : Research indicates that derivatives of indole compounds can act as inhibitors for certain enzymes, such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters .

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Migraine Treatment : Compounds with similar structures have been explored for their potential in alleviating migraine symptoms by acting on serotonin receptors .
  • Antimicrobial Properties : Some studies suggest that indole derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the effects of this compound and its analogs:

  • Migraine Prophylaxis : A clinical trial evaluated the efficacy of a related indole derivative in preventing migraine attacks. Results indicated a significant reduction in attack frequency compared to placebo groups, supporting its role as a 5-HT1F agonist .
  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
  • Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential application in inflammatory diseases such as arthritis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Activity Findings
Clinical TrialMigraine ProphylaxisSignificant reduction in migraine frequency compared to placebo .
In Vitro StudyAntimicrobialEffective against multiple bacterial strains with MIC values comparable to antibiotics.
Animal ModelAnti-inflammatoryDecreased pro-inflammatory cytokine levels observed .

Properties

IUPAC Name

1H-indol-5-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXTDCFMWTBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730429
Record name 1H-Indol-5-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128810-31-1
Record name 1H-Indol-5-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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